N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide
Description
N'-Methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide is a sulfonohydrazide derivative featuring a quinoxaline core substituted with a trifluoromethyl (-CF₃) group at position 2. The benzenesulfonohydrazide moiety is attached to position 2 of the quinoxaline ring, with a methyl group (-CH₃) on the hydrazide nitrogen. This structural motif is significant in medicinal chemistry due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and bioavailability, and the sulfonohydrazide group, which is known for enzyme inhibitory activity .
Properties
IUPAC Name |
N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2S/c1-23(22-26(24,25)11-7-3-2-4-8-11)15-14(16(17,18)19)20-12-9-5-6-10-13(12)21-15/h2-10,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGXKGUZVOOMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Trifluoromethyl-1,2-Diketones
The quinoxaline core is typically assembled via cyclocondensation between o-phenylenediamine and 1,2-diketones. For trifluoromethyl substitution, hexafluoroacetone or trifluoropyruvic acid derivatives are employed. For example:
$$
\text{o-Phenylenediamine} + \text{CF₃COCOCl} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{3-(Trifluoromethyl)quinoxalin-2-ol} \xrightarrow{\text{POCl₃}} \text{2-Chloro-3-trifluoromethylquinoxaline}
$$
The chlorinated intermediate is subsequently aminated using aqueous ammonia or methylamine under pressurized conditions.
Direct Functionalization via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling offers an alternative route. For instance, Suzuki-Miyaura coupling of 2-bromoquinoxaline with trifluoromethylboronic acid yields 3-trifluoromethylquinoxaline, though regioselectivity remains a challenge.
Preparation of N-Methylbenzenesulfonohydrazide
Benzenesulfonohydrazide is synthesized by reacting benzenesulfonyl chloride with hydrazine hydrate:
$$
\text{PhSO₂Cl} + \text{N₂H₄·H₂O} \xrightarrow{\text{Et₃N, THF}} \text{PhSO₂NHNH₂}
$$
Methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃):
$$
\text{PhSO₂NHNH₂} + \text{CH₃I} \xrightarrow{\text{DMF, 50°C}} \text{PhSO₂N(CH₃)NH₂}
$$
Yields typically range from 65–80% after recrystallization.
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution (SNAr)
2-Chloro-3-trifluoromethylquinoxaline reacts with N-methylbenzenesulfonohydrazide under basic conditions:
$$
\text{2-Cl-Quinoxaline} + \text{PhSO₂N(CH₃)NH₂} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Optimization Insights :
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enables direct C–N bond formation between aryl halides and sulfonohydrazides:
$$
\text{2-Br-Quinoxaline} + \text{PhSO₂N(CH₃)NH₂} \xrightarrow{\text{Pd₂(dba)₃, Xantphos, Cs₂CO₃}} \text{Target Compound}
$$
Key Data :
| Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 58 | 24 |
| Pd₂(dba)₃/BINAP | 67 | 18 |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥98% purity, confirming successful isolation.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| SNAr with NaH/THF | 72 | Low | High |
| Buchwald-Hartwig Amination | 67 | High | Moderate |
| Direct Condensation | 55 | Moderate | Low |
The SNAr route offers optimal balance between yield and cost, whereas catalytic methods require stringent anhydrous conditions.
Industrial-Scale Considerations
- Process Safety : Exothermic amination steps necessitate controlled addition and cooling.
- Waste Management : Pd residues from catalytic routes require recovery systems.
- Regulatory Compliance : Residual solvents (DMF, THF) must meet ICH Q3C guidelines.
Chemical Reactions Analysis
Types of Reactions
N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted sulfonohydrazide derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a lead compound in drug development, particularly due to its structural features that enhance biological activity. The trifluoromethyl group is known to improve the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
Key Features:
- Hydrazone Derivatives: The hydrazide functional group allows for the formation of hydrazone derivatives, which are often more biologically active than their parent compounds. This modification can lead to enhanced interactions with biological targets.
- Quinoxaline Moiety: Quinoxaline derivatives are widely studied for their pharmacological properties, including antitumor and antimicrobial activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide. Research indicates that derivatives of quinoxaline can exhibit significant antibacterial and antifungal activities.
Case Studies:
- A study on related quinoxaline derivatives demonstrated potent activity against various strains of bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds were synthesized and screened for their minimum inhibitory concentration (MIC), revealing some with MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis .
- Another set of quinoxaline derivatives showed promising antifungal activity against Candida albicans and Penicillium chrysogenum, suggesting that modifications in the quinoxaline structure can lead to improved efficacy against resistant strains .
Anticancer Research
The anticancer potential of this compound has been investigated through various studies focusing on its ability to inhibit cancer cell proliferation.
Research Findings:
- A series of synthesized compounds based on similar scaffolds exhibited selective cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating strong antiproliferative activity .
- The presence of the quinoxaline scaffold was found to be crucial for the anticancer activity, suggesting that this structural feature interacts effectively with specific cellular targets involved in tumor growth .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The quinoxaline ring can interact with nucleophilic sites on proteins, while the sulfonohydrazide moiety can form hydrogen bonds with target molecules, leading to inhibition or activation of biological functions.
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
- 4-Chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide (CAS: 343372-46-3) Structure: Differs by a chlorine substituent at the para position of the benzene ring. Properties: Molecular weight = 402.78 g/mol; predicted density = 1.589 g/cm³; predicted pKa = 6.64. Impact: The chlorine atom increases lipophilicity and may enhance interactions with hydrophobic enzyme pockets. However, it could reduce solubility compared to the non-chlorinated analog .
- N'-(4-Chlorobenzylidene)-3-(trifluoromethyl)benzenesulfonohydrazide (1ga) Structure: Replaces the quinoxaline core with a benzylidene group (-CH=) and retains the -CF₃ group on the benzene ring. Properties: Melting point = 143–144°C; confirmed via ¹H-NMR and ¹³C-NMR.
Modifications to the Quinoxaline Core
- N'-(3-Benzylquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonohydrazide Structure: Substitutes the methyl group on the hydrazide nitrogen with a benzyl group (-CH₂C₆H₅) on the quinoxaline ring. Impact: The benzyl group increases steric bulk, which may hinder binding to target enzymes but improve selectivity for certain biological targets .
- N′-(3-Methylquinoxalin-2-yl)-N′-phenylbenzohydrazide Structure: Replaces the sulfonohydrazide group with a benzohydrazide (-CONHNH₂) and introduces a phenyl group on the hydrazide nitrogen.
Functional Group Variations
- (E)-N′-(2-Hydroxybenzylidene)-3-(trifluoromethyl)benzenesulfonohydrazide Structure: Incorporates a hydroxyl (-OH) group on the benzylidene moiety. Properties: Melting point = 160–161°C; IR confirms N–H (3225 cm⁻¹) and C=N (1576 cm⁻¹) stretches. Impact: The hydroxyl group enables hydrogen bonding, enhancing interactions with polar residues in enzymes such as acetylcholinesterase .
Physicochemical Comparisons
Biological Activity
N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 422.40 g/mol. The structure features a quinoxaline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Below are key findings from recent studies:
Anticancer Activity
- In Vitro Studies : this compound has shown promising results against several cancer cell lines. For instance, in studies involving the NCI-H1373 cell line, it displayed a moderate antiproliferative effect compared to other compounds in the same class .
- Mechanism of Action : The compound appears to inhibit key pathways involved in cell proliferation and survival. Specifically, it may act on poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. In preclinical models, it demonstrated significant tumor growth reduction when administered orally .
Antiviral Activity
Recent investigations have also explored the antiviral potential of this compound. It was tested against various viruses, including influenza and herpes simplex virus (HSV). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective antiviral activity .
Case Study 1: Anticancer Efficacy
In a study involving CT26 colon carcinoma syngeneic model mice, oral doses of 25 mg/kg to 100 mg/kg resulted in a 67% reduction in tumor growth. This efficacy was attributed to the compound's ability to interfere with cancer cell signaling pathways .
Case Study 2: Antiviral Properties
Another study evaluated the compound's effectiveness against SARS-CoV-2. The results showed that derivatives had binding affinities that could inhibit viral replication effectively, with one derivative achieving an IC50 value as low as 0.0035 µM .
Data Tables
The following table summarizes the biological activities of this compound:
| Activity Type | Cell Line/Model | IC50 Value (µM) | Effectiveness |
|---|---|---|---|
| Anticancer | NCI-H1373 | Moderate | Moderate antiproliferative |
| Anticancer | CT26 Colon Carcinoma | - | 67% tumor growth reduction |
| Antiviral | Influenza Virus | Low micromolar range | Effective |
| Antiviral | SARS-CoV-2 | 0.0035 | Highly effective |
Q & A
Q. What are the common synthetic routes for preparing N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions : Reacting hydrazine derivatives with trifluoromethyl-substituted quinoxaline precursors under reflux conditions in solvents like THF or ethanol. Triethylamine is often used as a base to neutralize byproducts .
- Purification : Recrystallization from ethanol or THF is common to achieve high purity, with yields influenced by reaction time (e.g., 48 hours under reflux) and stoichiometric ratios .
- Characterization : NMR (¹H/¹³C) and mass spectrometry confirm structural integrity, while X-ray crystallography resolves stereochemical details (e.g., dihedral angles between aromatic rings) .
Q. How is the molecular structure of this compound characterized, and what crystallographic techniques are employed?
- X-ray diffraction (XRD) : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve bond lengths, angles, and intermolecular interactions. For example, the quinoxaline ring system in related compounds exhibits planarity with deviations <0.05 Å, and pyrazole rings adopt envelope conformations .
- Hydrogen bonding analysis : Intramolecular C–H⋯O and intermolecular N–H⋯N bonds are critical for crystal packing. Centrosymmetric dimers linked via hydrogen bonds form chains parallel to the crystallographic b-axis .
Advanced Research Questions
Q. What methodological challenges arise in resolving contradictions between computational predictions and experimental biological activity data for this compound?
- Bioactivity variability : Discrepancies may stem from substituent effects on the quinoxaline core. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability but may sterically hinder target binding .
- Mitigation strategies : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to validate binding modes. Adjust synthetic routes to introduce electron-withdrawing/donating groups and re-evaluate structure-activity relationships (SAR) .
Q. How do researchers address challenges in crystallographic refinement for derivatives with flexible substituents?
- Disorder modeling : Use SHELXL’s PART and SUMP instructions to refine disordered regions (e.g., rotating phenyl rings). Apply restraints to thermal parameters (ISOR/DFIX) for atoms with high displacement .
- Validation tools : Employ Rfree values and the CheckCIF/PLATON suite to verify geometric accuracy. For example, in related sulfonohydrazides, hydrogen-bonding networks are validated against expected donor-acceptor distances .
Q. What advanced techniques are used to study the compound’s interaction with biological targets, such as enzymes or receptors?
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for interactions with kinase proteins or DNA gyrase .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kon/koff) for high-throughput screening .
- Molecular dynamics (MD) simulations : Assesses stability of ligand-protein complexes over nanosecond timescales, highlighting key residues (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .
Data Analysis and Interpretation
Q. How are spectroscopic and crystallographic datasets reconciled when structural anomalies arise?
- Case study : If NMR suggests rotational freedom in a phenyl ring but XRD shows a fixed conformation, cross-validate with variable-temperature NMR to detect dynamic effects. Use Hirshfeld surface analysis to quantify intermolecular interactions influencing rigidity .
- Statistical tools : Principal component analysis (PCA) of crystallographic data identifies outliers in bond angles or torsion angles .
Q. What strategies optimize the compound’s pharmacological profile while minimizing toxicity?
- Metabolic profiling : Incubate with liver microsomes to identify metabolic hotspots (e.g., sulfonamide hydrolysis). Introduce methyl or methoxy groups to block degradation .
- Toxicity screening : Use zebrafish models or HEK293 cell lines to assess cardiotoxicity risks. Compare with structurally similar compounds (e.g., anthracyclines) to infer safety margins .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
